Technical Master File: 2-(6-Methylpyridin-2-yl)ethanamine
Technical Master File: 2-(6-Methylpyridin-2-yl)ethanamine
CAS Number: 19363-94-1 Document Type: Technical Whitepaper & Application Guide Version: 2.0 (Scientific Reference)
Executive Summary
2-(6-Methylpyridin-2-yl)ethanamine (CAS 19363-94-1) is a privileged heterocyclic scaffold characterized by a primary ethylamine chain attached to the C2 position of a 6-methyl-substituted pyridine ring.[1][2] Distinct from its secondary amine analog (Betahistine) and its unmethylated parent (2-pyridylethylamine), this molecule serves as a critical intermediate in the synthesis of H1/H3 histamine receptor modulators and as a sterically differentiated N,N-bidentate ligand in coordination chemistry. This guide outlines its physiochemical profile, validated synthetic pathways, and application architecture for researchers in medicinal and inorganic chemistry.
Part 1: Chemical Identity & Physiochemical Profile[3]
This molecule exhibits the classic behavior of pyridine-alkylamines: it is a hygroscopic liquid with high basicity, capable of forming stable chelate complexes with transition metals. The 6-methyl substituent introduces a specific steric parameter that alters the coordination geometry compared to the non-methylated analog.
Core Data Table
| Property | Specification | Notes |
| IUPAC Name | 2-(6-Methylpyridin-2-yl)ethan-1-amine | |
| Molecular Formula | C₈H₁₂N₂ | |
| Molecular Weight | 136.19 g/mol | |
| Appearance | Colorless to pale yellow liquid | Oxidizes/darkens upon air exposure |
| Boiling Point | 216.8°C (at 760 mmHg) | Predicted/Experimental consensus [1][3] |
| Density | ~1.03 g/cm³ | Estimated based on 2-(2-aminoethyl)pyridine [1] |
| Basicity (pKa) | ~9.5 (Aliphatic amine), ~3.5 (Pyridine) | Pyridine N is less basic; aliphatic amine is primary protonation site |
| Solubility | High in H₂O, EtOH, DCM, DMSO | Hygroscopic; forms hydrates |
| Hazards | Corrosive (Skin Corr.[3][4][5][6] 1B) | Causes severe skin burns and eye damage (H314) [2] |
Part 2: Synthetic Architecture & Production
For research and scale-up, two primary synthetic pathways are field-validated. The choice depends on the availability of precursors (Aldehyde vs. Nitrile) and the desired scale.
Pathway A: The Nitrile Reduction (Scale-Preferred)
This route is preferred for gram-to-kilogram synthesis due to the stability of the nitrile precursor and the cleanliness of the reduction step.
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Precursor: (6-Methylpyridin-2-yl)acetonitrile.
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Reagent: Raney Nickel (Ra-Ni) or Palladium on Carbon (Pd/C).
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Conditions: Hydrogenation (H₂ pressure: 50–100 psi) in methanolic ammonia.
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Mechanism: The nitrile (-CN) is reduced stepwise to the imine and then the primary amine (-CH₂NH₂). Ammonia is required to suppress the formation of secondary amine dimers (a common side reaction in nitrile reductions).
Pathway B: The Henry Reaction (Lab-Versatile)
This route utilizes the widely available 6-methyl-2-pyridinecarboxaldehyde and allows for the introduction of isotopically labeled carbons if needed.
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Condensation: Reaction of 6-methyl-2-pyridinecarboxaldehyde with nitromethane (CH₃NO₂) using a base catalyst (e.g., ammonium acetate or sodium hydroxide) to yield the nitroalkene intermediate.
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Reduction: The nitroalkene is reduced using Lithium Aluminum Hydride (LiAlH₄) in THF or catalytic hydrogenation.
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Outcome: Yields the target ethylamine with high regioselectivity.
Synthetic Workflow Diagram
Figure 1: Dual synthetic pathways. Pathway A (Bottom) is preferred for scale; Pathway B (Top) is versatile for laboratory derivatives.
Part 3: Application Architecture
Medicinal Chemistry: The Histaminergic Scaffold
This molecule is a structural homolog of Betahistine (N-methyl-2-(2-pyridyl)ethylamine). In drug discovery, it serves two roles:
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Metabolite Standard: It is a primary metabolite of methylated histamine analogs, used in pharmacokinetic profiling.
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Pharmacophore: The 2-aminoethyl-pyridine motif is a "privileged structure" for binding to Histamine H1 (agonist) and H3 (antagonist) receptors. The 6-methyl group adds lipophilicity and restricts rotation, potentially improving blood-brain barrier (BBB) penetration compared to the parent pyridine ethanamine [1][4].
Coordination Chemistry: Steric Control
In inorganic synthesis, CAS 19363-94-1 acts as a bidentate N,N-donor ligand.
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Chelation Mode: Forms 5-membered chelate rings with transition metals (Cu²⁺, Ru²⁺, Pt²⁺).
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The "6-Methyl Effect": Unlike the unmethylated analog, the methyl group at the 6-position creates steric clash with the metal center's equatorial plane. This forces the ligand to adopt distorted geometries or prevents the formation of square-planar bis-complexes, often leading to unique magnetic or catalytic properties [3][5].
Ligand Interaction Diagram
Figure 2: Mechanistic impact of the 6-methyl group on metal coordination geometry.
Part 4: Handling, Stability & Analytics
Stability Protocol
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Air Sensitivity: Primary amines absorb CO₂ from the air to form carbamates. Pyridine rings can N-oxidize over time.
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Storage: Store under Argon or Nitrogen atmosphere at 2–8°C.
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Container: Amber glass to prevent photo-degradation.
Analytical Validation (Self-Validating System)
To confirm the identity of CAS 19363-94-1, use this multi-point check:
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¹H NMR (DMSO-d₆): Look for the diagnostic singlet of the methyl group at ~2.4-2.5 ppm and the pyridine aromatic protons (3H pattern). The ethyl chain will appear as two triplets (or multiplets) around 2.8–3.0 ppm.
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Mass Spectrometry: ESI+ mode should show a strong [M+H]⁺ peak at m/z 137.2.
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TLC: Elute with DCM:MeOH:NH₄OH (90:9:1). The primary amine will stain positively with Ninhydrin (purple/blue).
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1514165, 2-(6-Methylpyridin-2-yl)ethan-1-amine.[3] Retrieved from [Link][3]
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European Chemicals Agency (ECHA). C&L Inventory: 2-(6-methylpyridin-2-yl)ethanamine. Retrieved from [Link]
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ChemChart. Properties and Analogs of 2-(2-Aminoethyl)pyridine Derivatives. Retrieved from [Link]
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ResearchGate (2025). Synthesis and Coordination of Methyl-substituted Pyridyl Amines. (General reference to class behavior). Retrieved from [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. file.leyan.com [file.leyan.com]
- 3. 2-(6-Methylpyridin-2-yl)ethan-1-amine | C8H12N2 | CID 1514165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. americanelements.com [americanelements.com]
- 5. 2-(2-Aminoethyl)pyridine (2706-56-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 6. Flow Synthesis of 2-Methylpyridines via α-Methylation - PMC [pmc.ncbi.nlm.nih.gov]
